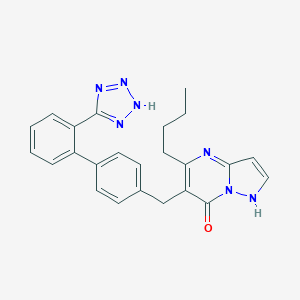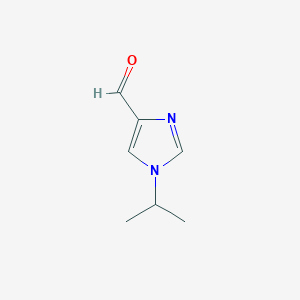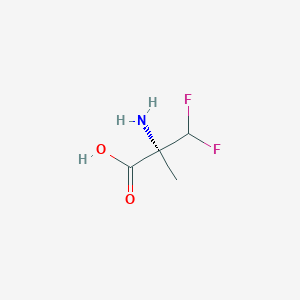
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid, also known as Difluoromethylornithine (DFMO), is a non-competitive inhibitor of ornithine decarboxylase (ODC). ODC is an enzyme that catalyzes the first step in the biosynthesis of polyamines, which are essential for cell growth and proliferation. DFMO is a promising drug candidate for the treatment of various diseases, including cancer, parasitic infections, and neurodegenerative disorders.
Wirkmechanismus
DFMO works by inhibiting ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with cancer and other diseases. By inhibiting ODC, DFMO reduces the levels of polyamines, which leads to decreased cell growth and proliferation.
Biochemische Und Physiologische Effekte
DFMO has been shown to have both biochemical and physiological effects. Biochemically, DFMO reduces the levels of polyamines, which leads to decreased cell growth and proliferation. Physiologically, DFMO has been shown to induce apoptosis, or programmed cell death, in cancer cells. DFMO has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DFMO has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for studying the role of polyamines in cell growth and proliferation. DFMO is also relatively easy to synthesize and has a long shelf life. However, DFMO has some limitations for lab experiments. It is a non-specific inhibitor of ODC, which means that it may also inhibit other enzymes that are involved in polyamine metabolism. In addition, DFMO can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DFMO. One area of interest is the development of new formulations and delivery methods for DFMO, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict the response to DFMO treatment, which could help to personalize cancer therapy. Finally, there is growing interest in the use of DFMO in combination with other drugs, such as immunotherapy agents, to enhance the anti-tumor immune response.
Synthesemethoden
DFMO can be synthesized using several methods, including the reaction of 2,2-difluoro-1,3-dimethylimidazolidine with ethyl chloroformate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,2-difluoro-N-methylacetamide with sodium hydroxide, followed by acidification and decarboxylation.
Wissenschaftliche Forschungsanwendungen
DFMO has been extensively studied for its therapeutic potential in cancer treatment. It has been found to inhibit the growth of various cancer cell types, including colon, breast, and prostate cancers. DFMO has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, DFMO has been investigated as a potential treatment for parasitic infections, such as African sleeping sickness and Chagas disease, and neurodegenerative disorders, such as Huntington's disease.
Eigenschaften
CAS-Nummer |
182998-49-8 |
|---|---|
Produktname |
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid |
Molekularformel |
C4H7F2NO2 |
Molekulargewicht |
139.1 g/mol |
IUPAC-Name |
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7F2NO2/c1-4(7,2(5)6)3(8)9/h2H,7H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
RKQHFEJWTUHAIH-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@](C(F)F)(C(=O)O)N |
SMILES |
CC(C(F)F)(C(=O)O)N |
Kanonische SMILES |
CC(C(F)F)(C(=O)O)N |
Synonyme |
L-Alanine, 3,3-difluoro-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



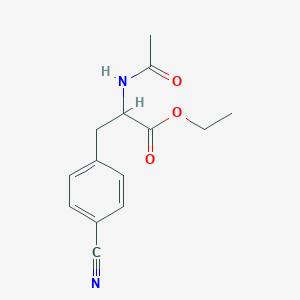
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
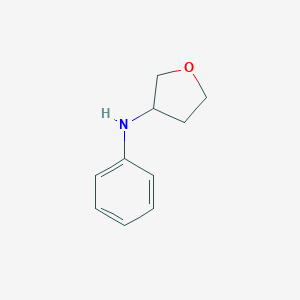
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
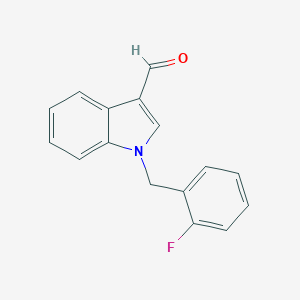
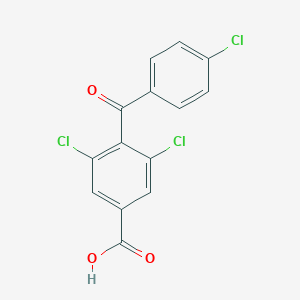
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
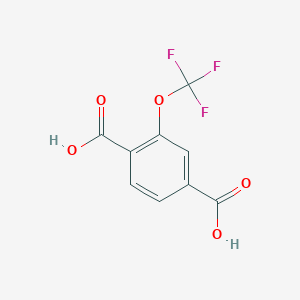
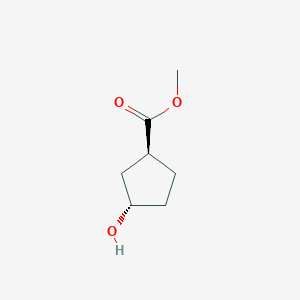
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
